molecular formula C6H13NO2 B1629354 1-Methylpiperidine-3,5-diol CAS No. 408330-34-7

1-Methylpiperidine-3,5-diol

Cat. No. B1629354
CAS RN: 408330-34-7
M. Wt: 131.17 g/mol
InChI Key: ZCXSVFOPYLLQLF-UHFFFAOYSA-N
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Description

1-Methylpiperidine-3,5-diol (MPD) is a cyclic amine that has been widely used in scientific research due to its unique chemical properties. MPD is a colorless, hygroscopic liquid that is soluble in water and other polar solvents. Its chemical structure consists of a piperidine ring with a hydroxyl group at positions 3 and 5, and a methyl group at position 1.

Mechanism Of Action

The mechanism of action of 1-Methylpiperidine-3,5-diol is not fully understood, but it is believed to act as a nucleophile due to the presence of the hydroxyl group. 1-Methylpiperidine-3,5-diol can react with electrophilic compounds, such as carbonyl groups, to form adducts. 1-Methylpiperidine-3,5-diol has also been shown to act as a reducing agent in some reactions.
Biochemical and Physiological Effects
1-Methylpiperidine-3,5-diol has been shown to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective effects. 1-Methylpiperidine-3,5-diol has also been shown to have cytotoxic effects against cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Methylpiperidine-3,5-diol in lab experiments is its high solubility in water and other polar solvents, which makes it a useful solvent for chemical reactions. 1-Methylpiperidine-3,5-diol is also relatively easy to synthesize, which makes it a cost-effective reagent for research. One limitation of using 1-Methylpiperidine-3,5-diol is its potential toxicity, particularly at high concentrations.

Future Directions

There are several future directions for research involving 1-Methylpiperidine-3,5-diol. One area of interest is the development of new drugs based on the chemical structure of 1-Methylpiperidine-3,5-diol. Another area of interest is the use of 1-Methylpiperidine-3,5-diol as a reagent for the analysis of organic compounds, particularly in the field of analytical chemistry. Finally, further studies are needed to fully understand the mechanism of action of 1-Methylpiperidine-3,5-diol and its potential applications in various fields of research.

Scientific Research Applications

1-Methylpiperidine-3,5-diol has been used in a variety of scientific research applications, including as a building block for the synthesis of other compounds, as a solvent for chemical reactions, and as a reagent for the analysis of organic compounds. 1-Methylpiperidine-3,5-diol has also been used in the development of new drugs, particularly for the treatment of neurological disorders and cancer.

properties

IUPAC Name

1-methylpiperidine-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-7-3-5(8)2-6(9)4-7/h5-6,8-9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXSVFOPYLLQLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC(C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609965
Record name 1-Methylpiperidine-3,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylpiperidine-3,5-diol

CAS RN

408330-34-7
Record name 1-Methylpiperidine-3,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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